

A Comparative Guide to N20C Hydrochloride and Memantine for Neuroprotection

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Compound of Interest		
Compound Name:	N20C hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective properties of **N20C hydrochloride** and memantine, two non-competitive N-methyl-D-aspartate (NMDA) receptor antagonists. The information presented is intended to assist researchers and drug development professionals in evaluating these compounds for further investigation.

Introduction

Excitotoxicity, a pathological process involving the overactivation of glutamate receptors, is a key contributor to neuronal damage in a variety of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, plays a central role in mediating excitotoxic neuronal death. Consequently, antagonists of the NMDA receptor have been a major focus of neuroprotective drug development.

This guide focuses on two such antagonists: memantine, a clinically approved drug for the treatment of moderate-to-severe Alzheimer's disease, and **N20C hydrochloride**, a research compound that has demonstrated neuroprotective potential in preclinical studies. Both compounds act as open-channel blockers of the NMDA receptor, but they exhibit distinct pharmacological profiles that may influence their therapeutic utility.

Mechanism of Action: Targeting the NMDA Receptor







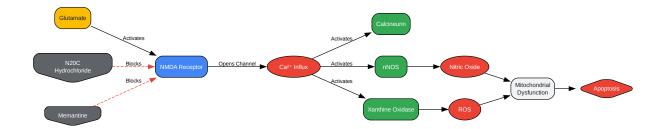
Both **N20C hydrochloride** and memantine are uncompetitive antagonists of the NMDA receptor, meaning they bind within the receptor's ion channel when it is opened by the binding of glutamate and a co-agonist (glycine or D-serine). This binding blocks the influx of calcium ions (Ca²⁺), which, in excess, triggers a cascade of intracellular events leading to neuronal damage and death.

The key difference in their mechanism lies in their binding kinetics. Memantine is characterized as a low-affinity, voltage-dependent antagonist with fast on/off rates.[1][2] This allows it to preferentially block the excessive, pathological activation of NMDA receptors associated with excitotoxicity, while having less of an effect on the normal, transient activation required for synaptic plasticity and cognitive function.[1] **N20C hydrochloride** is also a non-competitive open-channel blocker, with a reported IC50 of 5 μ M for the NMDA receptor-associated ion channel.[3]

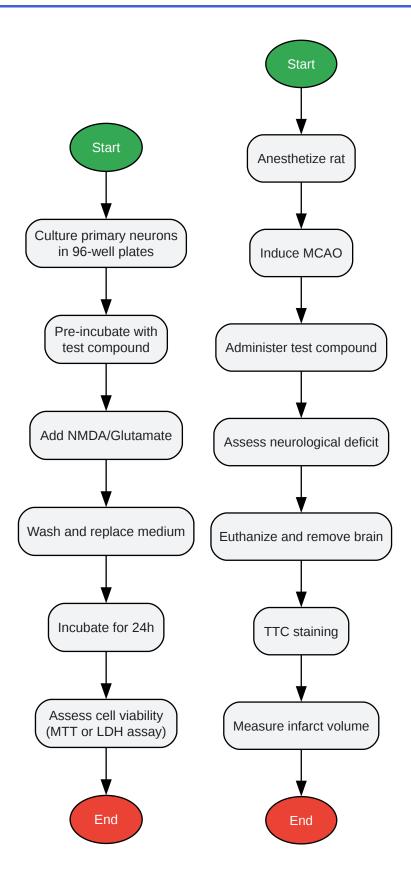
Signaling Pathways

The neuroprotective effects of both compounds are primarily mediated by the modulation of the NMDA receptor signaling pathway.









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